N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic small molecule characterized by a benzofuran-acetamide core linked to a sulfamoylphenyl-pyrimidine moiety. The compound’s molecular formula is C₂₄H₂₄N₄O₄S (calculated molecular weight: 488.54 g/mol).
Properties
Molecular Formula |
C23H22N4O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H22N4O4S/c1-14-4-9-20-17(13-31-21(20)10-14)12-23(28)26-18-5-7-19(8-6-18)32(29,30)27-22-11-15(2)24-16(3)25-22/h4-11,13H,12H2,1-3H3,(H,26,28)(H,24,25,27) |
InChI Key |
GZLXQZIKXKWZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 2,6-dimethylpyrimidin-4-yl intermediate. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Sulfamoylation: The pyrimidinyl intermediate is then subjected to sulfamoylation using sulfamoyl chloride in the presence of a base such as triethylamine. This step introduces the sulfamoyl group to the pyrimidinyl ring.
Coupling with Benzofuran: The final step involves the coupling of the sulfamoylated pyrimidinyl intermediate with 6-methyl-1-benzofuran-3-yl acetic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or pyrimidinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares key pharmacophoric features with sulfonamide- and acetamide-containing analogs, particularly in its sulfamoylphenyl and heterocyclic substituents. Below is a comparative analysis of its physicochemical properties and structural motifs against related molecules:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Notes:
- Thermal Stability : The absence of electron-withdrawing groups (e.g., chlorine in Compound 8) may result in a lower melting point compared to Compound 8 (168–173°C) .
- Synthetic Accessibility : Yields for analogs range from 63.8% to 72.5%, indicating moderate synthetic efficiency for this class .
Functional Group Impact on Bioactivity
- Benzofuran vs.
- Sulfonamide Substituents : The 2,6-dimethylpyrimidine-sulfonamide moiety (common in the target and Compound 8) is critical for hydrogen bonding with biological targets, as seen in urease inhibitors .
- Phenoxy vs. Acetamide Linkers: The phenoxy group in ’s compound introduces steric bulk, which might reduce target affinity compared to the acetamide linkage in the target compound .
Hypothesized Pharmacological Profiles
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Urease Inhibition : Compound 8 and related sulfonamide-acetamide hybrids exhibit urease inhibitory activity (IC₅₀ values in low micromolar range). The target’s benzofuran group could enhance activity due to increased hydrophobicity .
- Enzyme Selectivity : The 2,6-dimethylpyrimidine group may confer selectivity over off-target enzymes, as seen in similar sulfonamide derivatives .
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22N4O4S
- Molecular Weight : 398.44 g/mol
- CAS Number : 518350-19-1
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4S |
| Molecular Weight | 398.44 g/mol |
| CAS Number | 518350-19-1 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits:
- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential utility in treating infections.
- Cancer Cell Line Studies : Research involving human cancer cell lines revealed that the compound could reduce cell viability significantly. The mechanism appears to involve the activation of caspase pathways leading to apoptosis. This was particularly evident in breast and colon cancer models.
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support further investigation into its therapeutic potential.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| In Vivo Efficacy | Reduces tumor size and improves survival rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
